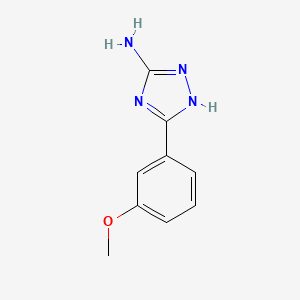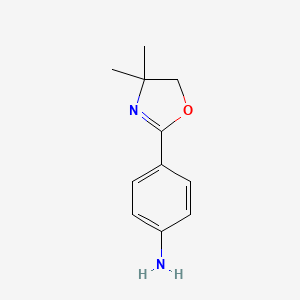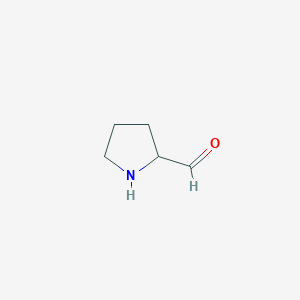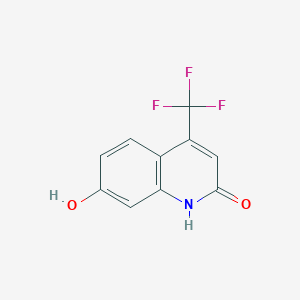
2,7-Dihydroxy-4-Trifluormethylchinolin
Übersicht
Beschreibung
2,7-Dihydroxy-4-trifluoromethylquinoline is a synthetic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The molecular formula of 2,7-Dihydroxy-4-trifluoromethylquinoline is C10H6F3NO2, and it has a molecular weight of 229.16 g/mol .
Wissenschaftliche Forschungsanwendungen
2,7-Dihydroxy-4-trifluoromethylquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound’s antimicrobial and antiviral properties make it a candidate for studying the mechanisms of action against various pathogens.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific properties, such as enhanced fluorescence for imaging applications.
Vorbereitungsmethoden
The synthesis of 2,7-Dihydroxy-4-trifluoromethylquinoline involves several steps, typically starting with the preparation of the quinoline core. One common method involves the reaction of 2,7-dihydroxyquinoline with trifluoromethylating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the trifluoromethyl group at the 4-position of the quinoline ring .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
2,7-Dihydroxy-4-trifluoromethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups at the 2 and 7 positions can undergo substitution reactions with various electrophiles, leading to the formation of ethers and esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Wirkmechanismus
The mechanism of action of 2,7-Dihydroxy-4-trifluoromethylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . In cancer research, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
2,7-Dihydroxy-4-trifluoromethylquinoline can be compared with other quinoline derivatives such as:
7-Hydroxy-4-trifluoromethylquinoline: Similar in structure but lacks the additional hydroxyl group at the 2-position, which can influence its reactivity and biological activity.
4-Hydroxy-2-quinoline:
2,7-Dihydroxyquinoline: Does not have the trifluoromethyl group, making it less hydrophobic and potentially less active in certain biological assays.
The uniqueness of 2,7-Dihydroxy-4-trifluoromethylquinoline lies in its trifluoromethyl group, which enhances its lipophilicity and can improve its ability to cross cell membranes, making it a more potent compound in various applications .
Eigenschaften
IUPAC Name |
7-hydroxy-4-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(16)14-8-3-5(15)1-2-6(7)8/h1-4,15H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGSNZIBWDMNBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=O)C=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419820 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73496-29-4 | |
| Record name | 2,7-Dihydroxy-4-trifluoromethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50419820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


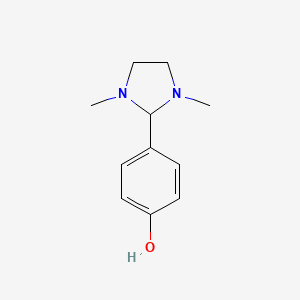
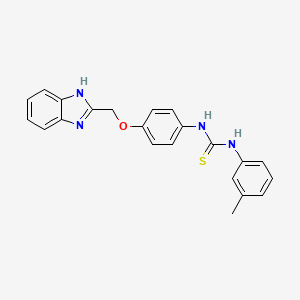
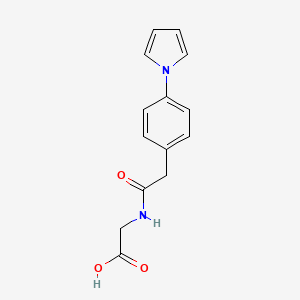
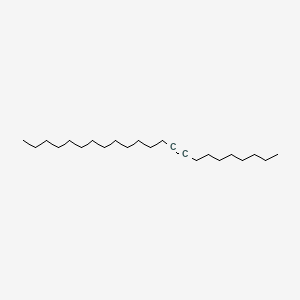
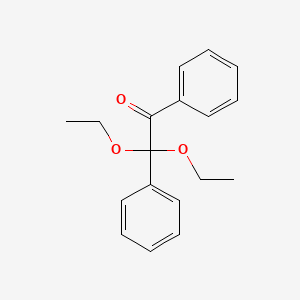
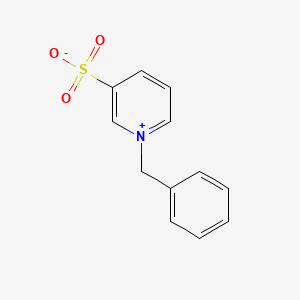

![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)
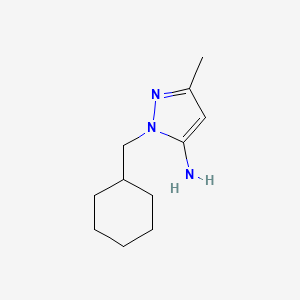
![2-[(Pyridin-4-ylmethyl)-amino]-ethanol](/img/structure/B1623413.png)

